molecular formula C28H36N2O3 B173234 Triethylamine (S)-3-hydroxy-2-(tritylamino)propanoate CAS No. 111061-44-0

Triethylamine (S)-3-hydroxy-2-(tritylamino)propanoate

Cat. No. B173234
M. Wt: 448.6 g/mol
InChI Key: HHNPFPJZXOFNOZ-BDQAORGHSA-N
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Description

Triethylamine is a tertiary amine that is ammonia in which each hydrogen atom is substituted by an ethyl group . It is a colorless volatile liquid with a strong fishy odor reminiscent of ammonia .


Synthesis Analysis

Triethylamine has been used as an efficient organocatalyst in carrying out many organic transformations . A new precipitation route has been investigated based on anti-solvent precipitation using a switchable solvent system of triethylamine and water .


Molecular Structure Analysis

The molecular formula of Triethylamine is C6H15N . It is a colorless liquid with a strong, ammonia-like odor .


Chemical Reactions Analysis

Triethylamine is involved in various chemical reactions. For instance, it has been used as a catalyst in the Knoevenagel condensation of aromatic aldehydes and malonic acid .


Physical And Chemical Properties Analysis

Triethylamine has a molar mass of 101.19 g/mol. It is a colorless liquid with a strong, ammonia-like odor. It has a boiling point of 88.6 to 89.8 °C and a melting point of -114.70 °C .

Scientific Research Applications

Biodegradation of Aromatic Compounds

Escherichia coli has been studied for its capacity to metabolize aromatic compounds, which could have implications for environmental bioremediation and the development of bio-based production processes. This review provides insight into the genes, proteins, and pathways E. coli uses to degrade aromatic compounds, such as phenylacetic acid and dopamine, highlighting the organism's versatility and potential for industrial applications (Díaz et al., 2001).

Therapeutic Applications of Hydroxy Compounds

The pharmacology and therapeutic efficacy of hydroxyethylrutosides, a class of semi-synthetic flavonoids derived from hydroxy compounds, have been explored for treating venous insufficiency and related disorders. This review suggests that hydroxyethylrutosides improve microvascular perfusion and reduce edema, offering a promising option for managing symptoms associated with chronic venous insufficiency (Wadworth & Faulds, 1992).

Advanced Drug and Gene Delivery Systems

PEGylated poly(amidoamine) (PAMAM) dendrimers represent a significant advancement in the delivery of anticancer drugs and genes. The modification of PAMAM dendrimers with polyethylene glycol (PEG) has shown to enhance efficacy while mitigating toxicity, illustrating the potential for targeted cancer therapy applications (Luong et al., 2016).

Environmental and Industrial Applications

The review on flue gas conditioning highlights the potential environmental applications of conditioning agents like ammonia and triethylamine to improve electrostatic precipitator performance. This research could inform efforts to reduce particulate emissions from industrial sources, contributing to cleaner air quality (Bickelhaupt et al., 1978).

Safety And Hazards

Triethylamine is a flammable liquid and vapor. It can cause eye irritation, corneal swelling, and halo vision. Chronic inhalation exposure has resulted in respiratory and hematological effects and eye lesions in rats and rabbits .

Future Directions

Triethylamine has emerged as an efficient organocatalyst in carrying out many organic transformations, thereby producing interesting molecular frameworks . Its use in organic synthesis is expected to continue and expand in the future.

properties

IUPAC Name

N,N-diethylethanamine;(2S)-3-hydroxy-2-(tritylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3.C6H15N/c24-16-20(21(25)26)23-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;1-4-7(5-2)6-3/h1-15,20,23-24H,16H2,(H,25,26);4-6H2,1-3H3/t20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNPFPJZXOFNOZ-BDQAORGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30552981
Record name N-(Triphenylmethyl)-L-serine--N,N-diethylethanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethylamine (S)-3-hydroxy-2-(tritylamino)propanoate

CAS RN

111061-44-0
Record name N-(Triphenylmethyl)-L-serine--N,N-diethylethanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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